Phenol, 3-amino-, sodium salt
Description
Contextualization within Substituted Phenols and Anilines Chemistry
Phenol (B47542), 3-amino-, sodium salt belongs to the classes of substituted phenols and anilines. Phenols are compounds where a hydroxyl group is directly bonded to an aromatic ring, and they are generally acidic. wikipedia.orglibretexts.org The acidity of phenols is enhanced by electron-withdrawing groups on the ring. libretexts.org In the case of Phenol, 3-amino-, sodium salt, the phenolic proton has been removed by a base, forming the phenoxide salt. This salt form increases its water solubility compared to its parent compound, 3-aminophenol (B1664112).
Anilines are compounds containing an amino group attached to a benzene (B151609) ring. wikipedia.orgbyjus.com Aniline (B41778) itself is the simplest aromatic amine. wikipedia.org The amino group in anilines makes them basic, although they are generally weaker bases than aliphatic amines. wikipedia.org The presence of both the phenoxide and amino groups on the same aromatic ring gives this compound a unique reactivity, combining the characteristics of both functional groups. The meta-substitution pattern of these groups influences the regioselectivity of further chemical reactions. rsc.org
Historical Trajectory and Evolution of Research on this compound
The history of this compound is intrinsically linked to the development of its parent compound, 3-aminophenol, and the broader field of aniline dyes. Aniline was first isolated in 1826 through the distillation of indigo. britannica.com The discovery of aniline dyes in the mid-19th century spurred extensive research into aniline derivatives.
The synthesis of 3-aminophenol has been known for over a century, with early methods involving the reaction of resorcinol (B1680541) with ammonia (B1221849). chemicalbook.com A historically significant manufacturing process for 3-aminophenol involved the sulfonation of nitrobenzene, followed by reduction and caustic fusion. chemicalbook.com This process yields the sodium salt, sodium m-aminophenolate, as an intermediate, which is then neutralized to produce 3-aminophenol. chemicalbook.com Research has since focused on improving these synthetic routes, for example, by using palladium catalysts for the dehydrogenation of 3-amino-2-cyclohexene-1-one, where the addition of a base can significantly increase the yield of 3-aminophenol. google.com
Contemporary Significance and Emerging Research Frontiers
The contemporary significance of this compound lies primarily in its role as a key intermediate in organic synthesis. It is particularly important in the production of various dyes. chemicalbook.com The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes.
Emerging research frontiers are exploring the applications of derivatives of 3-aminophenol in various fields. In medicinal chemistry, derivatives have been investigated for their potential as anti-inflammatory agents and analgesics. Furthermore, 3-aminophenol derivatives are used in the preparation of inhibitors for mammalian carbonic anhydrase isoforms and in the synthesis of fluorescent carbon dots for potential anticancer applications. chemicalbook.com The unique properties of meta-substituted phenols make them valuable in materials science and medicinal chemistry. rsc.org
Scope and Objectives of Current Research Endeavors
Current research endeavors related to this compound and its parent compound focus on several key areas:
Synthetic Methodology: Developing more efficient, cost-effective, and environmentally friendly synthetic routes to 3-aminophenol and its salts. oregonstate.edu This includes the use of novel catalysts and reaction conditions to achieve high yields and regioselectivity. google.com
Applications in Dye Chemistry: The synthesis of new and improved dyes for various applications, leveraging the reactivity of the aminophenol structure. chemicalbook.com
Pharmaceutical and Agrochemical Synthesis: Using 3-aminophenol as a building block for the creation of complex molecules with potential biological activity, including pharmaceuticals and agricultural chemicals. chemicalbook.com
Materials Science: The incorporation of 3-aminophenol derivatives into high-performance polymers. chemicalbook.com
Analytical Chemistry: The use of this compound as a reagent in spectrophotometric methods for the quantification of other substances.
Table 2: Summary of Research Focus Areas
| Research Area | Key Objectives |
|---|---|
| Synthetic Methodology | Improve efficiency, reduce cost, enhance sustainability of synthesis. google.comoregonstate.edu |
| Dye Chemistry | Develop novel dyes with enhanced properties. chemicalbook.com |
| Pharmaceuticals | Synthesize new compounds with therapeutic potential. chemicalbook.com |
| Materials Science | Create advanced polymers with specific functionalities. chemicalbook.com |
| Analytical Chemistry | Develop new analytical methods using the compound as a reagent. |
Structure
3D Structure of Parent
Properties
CAS No. |
38171-54-9 |
|---|---|
Molecular Formula |
C6H6NNaO |
Molecular Weight |
131.11 g/mol |
IUPAC Name |
sodium;3-aminophenolate |
InChI |
InChI=1S/C6H7NO.Na/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;/q;+1/p-1 |
InChI Key |
VLDROEPDJWRSGR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)[O-])N.[Na+] |
Related CAS |
591-27-5 (Parent) |
Origin of Product |
United States |
Advanced Structural Elucidation and Electronic Properties of Phenol, 3 Amino , Sodium Salt
Systematic IUPAC Nomenclature and Chemical Structure Representation
Phenol (B47542), 3-amino-, sodium salt is the common name for the sodium salt derivative of 3-aminophenol (B1664112). According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is sodium;3-aminophenolate . nih.gov
The chemical structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and a deprotonated hydroxyl group (-O⁻), with a sodium ion (Na⁺) as the counter-ion. The amino and phenoxide groups are in a meta-position (1,3 substitution) on the benzene ring.
Table 1: Chemical Identifiers for Phenol, 3-amino-, sodium salt
| Identifier | Value |
|---|---|
| CAS Number | 38171-54-9 nih.gov |
| Molecular Formula | C₆H₆NNaO nih.gov |
| Molecular Weight | 131.11 g/mol nih.gov |
| IUPAC Name | sodium;3-aminophenolate nih.gov |
| Canonical SMILES | C1=CC(=CC(=C1)[O-])N.[Na+] nih.gov |
| InChI | InChI=1S/C6H7NO.Na/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;/q;+1/p-1 nih.gov |
| InChIKey | VLDROEPDJWRSGR-UHFFFAOYSA-M nih.gov |
Spectroscopic Investigations for Molecular Architecture and Dynamics
Spectroscopic techniques are indispensable for elucidating the molecular architecture and dynamics of chemical compounds. The following subsections detail the application of various spectroscopic methods to the study of sodium 3-aminophenoxide.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Conformational Analysis
High-resolution NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of molecular structure in solution.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of sodium 3-aminophenoxide, the aromatic protons would be expected to appear in the region of approximately 6.0-7.5 ppm. The electron-donating effects of both the amino group and the phenoxide group would lead to a complex splitting pattern and a general upfield shift compared to benzene. The protons on the amino group would likely appear as a broad singlet. The integration of the signals would correspond to the number of protons in each unique chemical environment. pitt.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For sodium 3-aminophenoxide, distinct signals would be observed for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the attached functional groups. The carbon atom attached to the oxygen (C-O) would be significantly deshielded, appearing at a higher chemical shift, while the carbons ortho and para to the electron-donating groups would be shielded. The chemical shifts for aromatic carbons typically fall within the 100-160 ppm range. mdpi.comepj-conferences.org
²³Na NMR Spectroscopy: As a quadrupolar nucleus with 100% natural abundance, ²³Na NMR can be used to study the sodium ion's environment. huji.ac.il In solution, the chemical shift and linewidth of the ²³Na signal can provide insights into the nature of the ion-solvent and ion-phenoxide interactions. huji.ac.illibretexts.org
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H | 6.0 - 7.5 (Aromatic), Broad singlet (NH₂) | Chemical shifts are influenced by solvent and concentration. |
| ¹³C | 100 - 160 (Aromatic) | The C-O carbon will be the most downfield. |
| ²³Na | Dependent on solvent and concentration | Can provide information on ion-pairing and solvation. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and study intermolecular interactions by probing the vibrational modes of a molecule. uni-siegen.de
Infrared (IR) Spectroscopy: The IR spectrum of sodium 3-aminophenoxide would display characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the range of 3300-3500 cm⁻¹. The C-O stretching vibration of the phenoxide would be observed around 1260-1300 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C-O bond would also be Raman active. The study of low-frequency Raman modes can provide information about lattice vibrations and intermolecular interactions in the solid state. mt.com
Table 3: Key Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch (Phenoxide) | 1260 - 1300 | IR, Raman |
Advanced Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. msu.edu
Molecular Ion Peak: In the mass spectrum of sodium 3-aminophenoxide, the molecular ion [C₆H₆NO]⁻ would be expected at an m/z corresponding to the anionic part of the molecule. The detection of the sodium adduct, [C₆H₆NNaO + Na]⁺, is also possible depending on the ionization technique used. acdlabs.com
Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aromatic amines include the loss of HCN or H₂CN. The phenoxide moiety might undergo fragmentation through the loss of CO. The precise fragmentation pattern would depend on the ionization energy and the specific mass spectrometry technique employed (e.g., Electron Ionization, Electrospray Ionization). libretexts.orgyoutube.com
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Transitions and Conjugation Effects
Electronic spectroscopy examines the transitions between electronic energy levels in a molecule, providing insights into conjugation and electronic structure.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of sodium 3-aminophenoxide in a suitable solvent would exhibit absorption bands corresponding to π → π* transitions within the aromatic system. The presence of both the amino and phenoxide groups, which are strong electron-donating groups, would cause a bathochromic (red) shift in the absorption maxima compared to benzene.
Fluorescence Spectroscopy: Compounds with extended π-systems and electron-donating groups, such as sodium 3-aminophenoxide, are often fluorescent. Upon excitation at an appropriate wavelength, the molecule can emit light at a longer wavelength. The fluorescence emission spectrum is characteristic of the compound's electronic structure and can be sensitive to the solvent environment.
Diffraction Techniques for Solid-State Structural Characterization
Table 4: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Sodium 3-aminophenoxide |
| 3-Aminophenol |
| Benzene |
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline material. walisongo.ac.id This technique provides precise atomic coordinates, bond lengths, and bond angles, which are used to establish the absolute configuration and analyze the packing of molecules within the crystal lattice. walisongo.ac.id
For this compound, obtaining a suitable single crystal is the first and most critical step. The analysis would involve exposing the crystal to a focused X-ray beam and measuring the diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms. drawellanalytical.com The resulting data would allow for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the crystal). mdpi.com
Powder X-ray Diffraction for Polycrystalline Samples and Phase Identification
While single-crystal XRD requires a high-quality, single crystal, powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline powders. americanpharmaceuticalreview.com This method is exceptionally useful for phase identification, assessing sample purity, and determining unit cell parameters. drawellanalytical.comamericanpharmaceuticalreview.com Most bulk chemical substances are produced as microcrystalline powders, making PXRD a routine and essential characterization tool. americanpharmaceuticalreview.com
In a PXRD experiment, a sample of finely powdered this compound would be irradiated with X-rays, and the diffraction data would be collected as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" for the crystalline phase. americanpharmaceuticalreview.com This pattern can be compared against databases to confirm the identity of the compound or to detect the presence of impurities or different polymorphic forms.
Should different synthetic routes or crystallization conditions yield various solid forms of sodium 3-aminophenoxide, PXRD would be the primary tool to distinguish between them. Furthermore, high-quality PXRD data can be used in conjunction with computational methods, such as Rietveld refinement, to solve or refine a crystal structure when single crystals are not available. usgs.gov
Computational and Theoretical Chemistry Studies
In the absence of experimental crystal structures, and to gain deeper insight into molecular properties, computational chemistry provides powerful predictive tools. nih.govresearchgate.net These methods can model a molecule's electronic structure, predict its behavior, and help interpret experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic properties of molecules. crystallography.net For this compound, DFT calculations can provide valuable insights into its structure and reactivity. By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state electron density and from that, derive numerous properties. rsc.org
DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can be used to optimize the molecular geometry of the 3-aminophenoxide anion. crystallography.net From a single-point energy calculation on the optimized geometry, key electronic properties can be determined.
Key Electronic Properties from DFT:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack. lboro.ac.uk
Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -2.5 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | 1.5 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 4.0 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Note: The values in Table 1 are illustrative and representative of what a DFT calculation would yield for a molecule of this type. Actual values would depend on the specific level of theory and basis set used.
Ab Initio Methods for Energetics and Quantum Mechanical Properties
Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. uu.nl These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), can provide highly accurate results, particularly for energetics, though often at a higher computational cost than DFT. americanpharmaceuticalreview.com
For this compound, ab initio calculations can be employed to:
Determine Accurate Energies: Calculate the total electronic energy, binding energies between the sodium cation and the 3-aminophenoxide anion, and the energies of different isomers or conformers with high precision. uu.nl
Predict Thermodynamic Properties: Compute thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy for the molecule and its reactions. crystallography.net
Model Ion-Molecule Interactions: Investigate the nature of the interaction between the Na+ ion and the phenoxide anion, detailing the contributions from electrostatic forces and electron donation. uu.nl
These calculations are fundamental to understanding the intrinsic quantum mechanical properties of the compound, separate from environmental effects.
Molecular Dynamics Simulations for Solvation Effects and Conformational Ensembles in Various Media
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules in different environments, such as in solution.
For this compound, MD simulations are particularly useful for understanding how the solvent affects its structure and behavior. tandfonline.com An MD simulation would typically involve placing one or more sodium 3-aminophenoxide ion pairs in a simulation box filled with explicit solvent molecules (e.g., water, methanol).
Insights from MD Simulations:
Solvation Shell Structure: MD can reveal the structure and dynamics of the solvent molecules surrounding the sodium cation and the 3-aminophenoxide anion, including the calculation of radial distribution functions (RDFs) to determine average ion-solvent distances.
Conformational Analysis: While the phenoxide ring is rigid, the amino group can rotate. MD simulations can explore the conformational ensemble of the molecule in solution, identifying preferred orientations and the energetic barriers between them. rsc.org
Ion Pairing and Aggregation: Simulations can model the tendency of the sodium and aminophenoxide ions to exist as solvent-separated ion pairs, contact ion pairs, or larger aggregates in solution, which is crucial for understanding its reactivity and transport properties.
| Parameter | Description | Typical Finding |
|---|---|---|
| Na⁺-O(water) RDF Peak | Average distance of first solvation shell water oxygen from Na⁺ | ~2.4 Å |
| O⁻(phenoxide)-H(water) RDF Peak | Average distance of hydrogen-bonding water to the phenoxide oxygen | ~1.8 Å |
| Solvation Number of Na⁺ | Average number of water molecules in the first solvation shell | 4-6 |
| Diffusion Coefficient | Rate of translational motion of the ion in the solvent | ~1.2 x 10⁻⁵ cm²/s |
Note: The values in Table 2 are representative examples based on typical MD simulations of ions in aqueous solution.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured response.
For a class of compounds like substituted aminophenols, a QSAR/QSPR model could be developed to predict a property of interest. For example, a QSPR model could predict the acid dissociation constant (pKa) of various substituted phenols, or a QSAR model could predict their toxicity. guidechem.comnih.gov
The process involves:
Data Set Collection: Assembling a set of molecules (e.g., various aminophenols) with known experimental values for the property of interest.
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges from DFT). guidechem.com
Model Development: Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms, a mathematical model is created that best correlates the descriptors with the observed property.
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.
While a specific QSAR/QSPR model for this compound itself is not the goal, it would be included in a larger dataset of aminophenols to build a predictive model for that chemical class. The descriptors calculated for sodium 3-aminophenoxide would then allow the model to predict its properties.
Synthetic Methodologies and Reaction Pathways of Phenol, 3 Amino , Sodium Salt
Strategies for the Preparation of Phenol (B47542), 3-amino-, sodium salt
Several well-established strategies exist for the industrial and laboratory-scale synthesis of 3-aminophenol (B1664112), the immediate precursor to the target sodium salt. These methods include reductive transformations, amination reactions, and dehydrogenation of cyclic intermediates. The final step typically involves the deprotonation of the phenolic hydroxyl group of 3-aminophenol using a suitable sodium base, such as sodium hydroxide (B78521) or sodium hydride, to yield the desired sodium salt. wikipedia.org
One of the most common methods for preparing 3-aminophenol is through the reduction of 3-nitrophenol (B1666305). wikipedia.org This transformation involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) and can be accomplished using various reducing agents and catalytic systems.
Catalytic hydrogenation is a widely employed technique, utilizing catalysts such as palladium, platinum, or nickel. google.com Modern approaches have focused on developing highly efficient and reusable nanocatalysts. For instance, multi-walled carbon nanotube-supported palladium/copper nanoparticles (PdCu@MWCNT NPs) have demonstrated effective hydrogenation of 3-nitrophenol in the presence of sodium borohydride (B1222165) (NaBH₄) as a hydrogen source at room temperature. mdpi.com The choice of solvent can also be critical, with mixtures like water/methanol (B129727) showing excellent results. mdpi.com Other notable catalytic systems include gold nanoparticles and various metal oxides. nih.gov The resulting 3-aminophenol is then readily converted to its sodium salt.
| Catalyst | Reducing Agent/Conditions | Solvent | Key Findings |
|---|---|---|---|
| PdCu@MWCNT NPs | NaBH₄, Room Temperature | H₂O/Methanol | High yield and performance in an aqueous medium. mdpi.com |
| Gold Nanoparticles (AuNPs) | NaBH₄ | Water | Excellent catalytic activity and recyclability observed. nih.gov |
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Ethanol, 60°C | Achieved 100% conversion of 3-nitrophenol. chemicalbook.com |
The direct amination of resorcinol (B1680541) (1,3-dihydroxybenzene) is a significant industrial route to 3-aminophenol. wikipedia.orggoogle.com This process typically involves heating resorcinol with ammonia (B1221849) or ammonium (B1175870) compounds under pressure. google.com For example, reacting resorcinol with aqueous ammonia and ammonium chloride in an autoclave at elevated temperatures (e.g., 220°C) yields 3-aminophenol. google.com
To improve efficiency and yield, various catalysts have been explored. An improved process involves running the reaction under anhydrous conditions in an inert organic solvent in the presence of an aluminosilicate (B74896) catalyst, such as a natural or synthetic zeolite. wikipedia.org This method has been shown to produce 3-aminophenol in high yield with minimal formation of by-products. wikipedia.org The reaction temperature is typically maintained between 175°C and 275°C. wikipedia.org
| Aminating Agent | Catalyst/Medium | Temperature | Pressure |
|---|---|---|---|
| Aqueous Ammonia/Ammonium Chloride | Aqueous | 220°C | Autogenous |
| Anhydrous Ammonia | Silica (B1680970) Alumina Catalyst / Organic Solvent | 175-275°C | Autogenous |
Another established, though more traditional, method is the caustic fusion of 3-aminobenzenesulfonic acid (metanilic acid). This process involves heating the sulfonic acid with sodium hydroxide at high temperatures (e.g., 245°C for 6 hours), which directly produces the sodium salt of 3-aminophenol. wikipedia.org
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents.
While DoM is highly effective for synthesizing ortho-substituted phenols (often by using a protected hydroxyl group like a carbamate (B1207046) as the DMG), its application to directly synthesize meta-aminophenols is not a conventional or widely reported pathway. researchgate.netnih.gov Achieving a meta substitution pattern between the hydroxyl and amino groups would require a more complex, multi-step strategy rather than a direct DoM-amination sequence on a phenol precursor. Therefore, this method is not considered a standard route for the preparation of 3-aminophenol or its sodium salt.
Modern synthetic chemistry places increasing emphasis on sustainable and environmentally benign processes. In the context of 3-aminophenol synthesis, green chemistry principles are being applied to traditional methods. A key area of development is in catalysis for the reduction of 3-nitrophenol. The use of recyclable, solid-supported nanocatalysts, such as those based on palladium or gold, reduces catalyst waste and often allows for milder reaction conditions. mdpi.com Conducting these reductions in aqueous media further enhances the green credentials of the process. mdpi.com
Another approach involves utilizing alternative precursors. The dehydrogenation of 3-amino-2-cyclohexene-1-one, which can be derived from non-aromatic starting materials, presents an alternative pathway that can avoid the environmental issues associated with nitration and sulfonation reactions common in classical aromatic chemistry. google.comchemicalbook.com This reaction is typically performed in a high-boiling solvent at elevated temperatures (130-350°C) in the presence of a transition metal catalyst, such as palladium on carbon. google.com The addition of a base has been shown to significantly increase the yield of 3-aminophenol. google.com
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. For the formation of Phenol, 3-amino-, sodium salt, mechanistic studies have primarily focused on the rate-determining steps involved in the synthesis of its precursor, 3-aminophenol.
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. The catalytic reduction of nitrophenols, a key step in one of the main synthetic pathways, has been the subject of numerous kinetic investigations.
Although many studies focus on the 4-nitrophenol (B140041) isomer due to the ease of monitoring the reaction spectrophotometrically, the mechanistic principles are broadly applicable to the reduction of 3-nitrophenol. nih.govnih.gov The reaction is typically conducted in the presence of a reducing agent like NaBH₄ and a metal nanoparticle catalyst. It is widely reported that the reaction kinetics follow a pseudo-first-order model with respect to the concentration of the nitrophenol. nih.govresearchgate.net
The mechanism is often described by the Langmuir-Hinshelwood model. nih.govnih.govresearchgate.net This model assumes that the reaction occurs on the surface of the catalyst and involves the following steps:
Adsorption of both reactants (the nitrophenolate ion and the borohydride ions) onto the surface of the nanoparticles. nih.govresearchgate.net
A surface reaction between the adsorbed species. nih.gov
Desorption of the product (the aminophenolate ion) from the catalyst surface. nih.gov
According to this model, the reaction rate is dependent on the surface area of the catalyst and the concentrations of the reactants, which influence their adsorption equilibrium on the active sites. nih.govresearchgate.net The true rate constant (k) and the adsorption constants for the reactants can be determined by fitting experimental data to the Langmuir-Hinshelwood equation. nih.gov
Kinetic investigations into the amination of resorcinol have also been performed. For example, the kinetics of the monochloramination of resorcinol showed that the apparent second-order rate constants are highly dependent on pH, reaching a maximum between pH 8.6 and 10.2. acs.org Such studies help to elucidate the reactivity of the resorcinol ring with aminating species and to optimize reaction conditions for industrial production.
Identification of Reaction Intermediates and Transition States
The detailed characterization of reaction intermediates and transition states in the synthesis of 3-aminophenol is complex and often relies on computational chemistry and advanced spectroscopic techniques. For the dehydrogenation of 3-amino-2-cyclohexene-1-one, the reaction mechanism on the palladium catalyst surface involves a series of adsorption, hydrogen abstraction, and desorption steps. The precise intermediates are transient species on the catalyst surface.
In related syntheses of meta-aminophenol derivatives through copper-catalyzed cascade reactions, intermediates such as ortho-quinol imine have been proposed. mdpi.com While this specific pathway differs from the large-scale industrial routes, it highlights the types of reactive intermediates that can be formed and studied in aminophenol chemistry. The identification of these transient species is crucial for optimizing reaction conditions and catalyst design to improve reaction efficiency and selectivity.
Influence of Catalysis and Reaction Conditions on Yield and Selectivity
Catalysis and reaction conditions have a profound impact on the synthesis of 3-aminophenol, particularly in the dehydrogenation of 3-amino-2-cyclohexene-1-one. The choice of catalyst and the presence of a base are critical for achieving high yields.
Catalysis: A palladium catalyst, often supported on carbon (Pd/C) or silica, is highly effective for the dehydrogenation reaction. google.comgoogle.com Platinum-palladium mixtures can also be utilized. google.com The catalyst facilitates the removal of hydrogen from the cyclohexene (B86901) ring, leading to aromatization.
Reaction Conditions: The temperature is a key parameter, with a preferred range of 160-250°C to ensure a reasonable reaction rate. google.comgoogle.com Perhaps the most significant factor influencing the yield is the addition of a catalytic amount of a base. In the absence of a base, the yield of 3-aminophenol can be very low (less than 18%). google.comgoogle.com However, the introduction of a base, such as potassium acetate (B1210297), sodium acetate, or sodium hydroxide, dramatically increases the yield to over 80%. google.comgoogle.com The base is believed to prevent side reactions and catalyst deactivation.
The following table, derived from patent literature, illustrates the effect of a base (potassium acetate) on the reaction yield. google.comgoogle.com
| Molar Ratio (Base/Substrate) | Yield of 3-Aminophenol (%) |
|---|---|
| 0.00 | < 18% |
| 0.01 | > 80% |
Advanced Purification and Isolation Techniques for Research Scale
For research purposes, achieving high purity of this compound is essential. This often requires more sophisticated purification methods than those used for industrial-grade material.
Multi-Stage Crystallization and Recrystallization Methodologies
Crystallization is a fundamental technique for purifying solid compounds. For 3-aminophenol, the precursor to the sodium salt, recrystallization from hot water or toluene (B28343) is a common method. chemicalbook.com A multi-stage process involves repeated crystallization steps to systematically remove impurities.
The process typically involves dissolving the crude 3-aminophenol in a minimum amount of hot solvent. prepchem.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. orgsyn.org The crystals are then collected by filtration. Repeating this cycle multiple times, potentially with the addition of a decolorizing agent like activated carbon, can significantly enhance purity. chemcess.comgoogle.com A final conversion to the sodium salt would then be performed on the purified 3-aminophenol.
Preparative Chromatography Techniques (e.g., HPLC, Flash Chromatography)
Chromatographic methods are powerful tools for separating compounds with high resolution. While High-Performance Liquid Chromatography (HPLC) is often used for analytical purposes to assess the purity of aminophenols, it can be scaled up for purification. sielc.comptfarm.pl
Preparative HPLC uses larger columns and higher flow rates than analytical HPLC to isolate gram-scale quantities of a compound. The separation is based on the differential partitioning of the compound and its impurities between a stationary phase (e.g., C18-modified silica) and a mobile phase. ptfarm.pl
Flash Chromatography is a faster, lower-pressure alternative to preparative HPLC, suitable for purifying larger quantities of material. It uses a column packed with a stationary phase (commonly silica gel) and applies moderate pressure to force the solvent through, accelerating the separation process. These techniques are highly effective for removing structurally similar impurities that are difficult to separate by crystallization alone.
Membrane-Based Separations and Ultrafiltration for Impurity Removal
Membrane-based separation is an emerging technology for purification in chemical processes. jmarksystems.com These techniques separate molecules based on size, charge, or polarity using semi-permeable membranes. acs.org
Ultrafiltration and nanofiltration are pressure-driven membrane processes that can be used to remove impurities. jmarksystems.com Ultrafiltration is effective for separating larger molecules, such as polymeric byproducts, from the desired compound. Nanofiltration can separate smaller organic molecules and salts. jmarksystems.com For the purification of 3-aminophenol or its sodium salt, a suitable solvent-resistant membrane could be chosen to retain larger impurities while allowing the product to pass through, or vice-versa. acs.org This technology holds promise for continuous and energy-efficient purification, particularly for removing specific classes of impurities. The separation of isomers, which can be a challenge, is an area of active research in membrane technology. acs.orgnih.gov
Chemical Reactivity and Mechanistic Transformations of Phenol, 3 Amino , Sodium Salt
Acid-Base Equilibria and Protonation/Deprotonation States in Diverse Media
Phenol (B47542), 3-amino-, sodium salt is the conjugate base of 3-aminophenol (B1664112). In aqueous solutions, it acts as a moderate base. wikipedia.org The acid-base behavior of this compound is governed by the pKa values of its parent molecule, 3-aminophenol, which are 4.37 and 9.82. electrochemsci.org These values correspond to the protonation of the amino group and the deprotonation of the hydroxyl group, respectively. electrochemsci.org
In acidic media (pH < 4.37), the amino group is protonated, forming a monovalent cation. electrochemsci.org As the pH increases, the amino group deprotonates. In basic media (pH > 9.82), the hydroxyl group deprotonates to form the phenoxide anion. electrochemsci.org Therefore, in a strongly basic solution, the predominant species is the sodium 3-aminophenoxide. The compound's stability is pH-dependent; it is stable in basic conditions but can decompose in acidic media.
The acid-base equilibria can be represented as follows:
H₂N-C₆H₄-OH + H₂O ⇌ H₃N⁺-C₆H₄-OH + OH⁻ (in acidic solution)
H₂N-C₆H₄-OH + H₂O ⇌ H₂N-C₆H₄-O⁻ + H₃O⁺ (in basic solution)
The ionic nature of the sodium salt enhances its solubility in water compared to its parent compound, 3-aminophenol. This increased solubility is advantageous for reactions conducted in aqueous phases, such as diazonium salt formation.
Nucleophilic and Electrophilic Reactivity of the Amino and Phenoxide Moieties
The presence of both an amino group and a phenoxide group makes sodium 3-aminophenoxide a bifunctional molecule with both nucleophilic and electrophilic characteristics.
The amino group in sodium 3-aminophenoxide is a nucleophilic center and can readily undergo acylation and alkylation reactions.
Acylation: Acylation of aminophenols, for instance with acetic anhydride (B1165640) in an alkaline or pyridine (B92270) medium, or with acetyl chloride and pyridine in toluene (B28343), typically results in N-acylated products. chemcess.com For example, sodium 3-aminophenoxide reacts with acetic anhydride to form N-acetyl derivatives.
Alkylation: The amino group can also be alkylated. All mono-, di-, and trimethylated aminophenols can be synthesized through alkylation. chemcess.com
The phenoxide oxygen is a strong nucleophile, facilitating etherification and esterification reactions.
Etherification: Sodium phenoxide reacts with alkylating agents to produce alkyl phenyl ethers in a reaction that is an extension of the Williamson ether synthesis. wikipedia.org For instance, the reaction of sodium 3-aminophenoxide with an alkyl halide (R-X) would yield a 3-amino-alkoxybenzene. In one documented process, 3-aminophenyl isopropyl ether was synthesized by reacting sodium 3-aminophenoxide with isopropyl chloride. google.com
Esterification: Reaction with acylating agents, such as acyl chlorides, leads to the formation of phenyl esters. wikipedia.org
The phenoxide group is a potent activating group, while the amino group is also an activating group for electrophilic aromatic substitution. The phenoxide group directs incoming electrophiles to the ortho and para positions relative to the oxygen atom. In 3-aminophenol, these positions are 2, 4, and 6. The amino group also directs to its ortho and para positions, which are positions 2, 4, and 6. Therefore, electrophilic substitution on sodium 3-aminophenoxide is expected to occur predominantly at the 2, 4, and 6 positions of the benzene (B151609) ring. The meta-substitution pattern of the amino and phenoxide groups in sodium 3-aminophenoxide offers different regioselectivity compared to its ortho and para isomers.
A notable reaction is the formation of diazonium salts. The amino group reacts with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt, which can then be used in coupling reactions to produce azo dyes.
Oxidative and Reductive Transformations
The electrochemical behavior of 3-aminophenol, the parent compound of sodium 3-aminophenoxide, has been studied in aqueous solutions at various pH levels. electrochemsci.org The oxidation of 3-aminophenol is influenced by the pH of the solution. electrochemsci.org
In acidic solutions (below pKa 4.37), where the amino group is protonated, oxidation is believed to occur through the hydroxyl group. electrochemsci.org In neutral and basic solutions, oxidation is thought to be initiated by the loss of an electron from the lone pair of the nitrogen atom, followed by dimerization reactions. electrochemsci.org The oxidation potentials for 3-aminophenol are generally lower than those for 3-aminobenzyl alcohol under similar pH conditions. electrochemsci.org
Cyclic voltammetry studies show that the electrochemical oxidation of 3-aminophenol can lead to the formation of polymer films on the electrode surface. electrochemsci.orgresearchgate.net The rate of this electropolymerization can be dependent on the concentration of the monomer at low current densities. electrochemsci.org
The one-electron redox potential of 3-aminophenol has been a subject of study, providing insights into its behavior in biological and chemical systems. acs.org The redox intermediates of 3-aminophenol can exist in various resonance forms. researchgate.net
The following table summarizes some of the electrochemical data for 3-aminophenol:
| Property | Value | Conditions | Reference |
| pKa1 | 4.37 | 20 °C | electrochemsci.orgnih.gov |
| pKa2 | 9.82 | 20 °C | electrochemsci.orgnih.gov |
| Oxidation Peak Potential | ~0.6 V vs. Ag/AgCl | Neutral pH | electrochemsci.org |
Photo-induced Redox Processes and Radical Formation
While specific research on the photo-induced redox processes of sodium 3-aminophenoxide is not extensively detailed in the provided results, general principles of photochemistry and the behavior of related compounds like other aminophenol isomers and phenols allow for an understanding of its potential reactivity. researchgate.netnih.gov
Upon absorption of light, molecules can be promoted to an excited state, making them more susceptible to oxidation or reduction. nih.gov In the case of sodium 3-aminophenoxide, the presence of both an electron-donating amino group and a strongly electron-donating phenoxide group would likely facilitate photo-induced electron transfer processes. These processes can lead to the formation of radical cations.
The generation of radicals can be initiated through single electron transfer, a process where a species donates a single electron. libretexts.org Metals like sodium are known to transfer single electrons to organic molecules, forming radical anions. libretexts.org In solution, photocatalysts can also initiate redox reactions. For example, a photocatalyst in an excited state can accept an electron from a substrate, leading to a reductive quenching reaction and the formation of a radical cation from the substrate. nih.gov
The specific radicals formed from sodium 3-aminophenoxide would depend on the reaction conditions, including the wavelength of light, the presence of photosensitizers or photocatalysts, and the surrounding chemical environment. The resulting aryl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions. nptel.ac.in
Diazotization and Azo Coupling Reactions
The presence of a primary aromatic amino group makes sodium 3-aminophenoxide a suitable substrate for diazotization, a key reaction for the synthesis of azo compounds. doubtnut.com
Mechanism of Diazonium Salt Formation
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. numberanalytics.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. chemicalnote.com
The mechanism proceeds through several steps:
Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and then loses a water molecule to form the nitrosonium ion (NO⁺), which acts as the electrophile. chemicalnote.com
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of sodium 3-aminophenoxide attacks the nitrosonium ion. chemicalnote.com
Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (-N₂⁺). chemicalnote.comyoutube.com The presence of the phenoxide group can influence the reactivity of the amino group.
It is crucial to control the temperature during this process, as diazonium salts can be unstable and decompose at higher temperatures.
Regioselective Azo Coupling with Various Substrates
The diazonium salt formed from sodium 3-aminophenoxide is a weak electrophile that can react with electron-rich aromatic compounds, known as coupling components, to form azo compounds. This reaction is an electrophilic aromatic substitution. doubtnut.com The phenoxide group (-O⁻) in the starting material, which is converted to a hydroxyl group (-OH) under the acidic conditions of diazotization, is a strong activating group and directs the incoming electrophile to the ortho and para positions.
When the diazonium salt of 3-aminophenol is the electrophile, it will react with other nucleophilic aromatic compounds. The position of the azo coupling is influenced by the directing effects of the substituents on the coupling component. For instance, coupling with other phenols or anilines typically occurs at the para position relative to the hydroxyl or amino group of the coupling partner, provided it is available. doubtnut.com The pH of the reaction medium is a critical parameter; coupling with phenols is usually carried out in mildly alkaline conditions, while coupling with amines is performed in weakly acidic to neutral conditions. nptel.ac.in
The resulting azo compounds are often colored and form the basis of many synthetic dyes. The specific color and properties of the dye depend on the electronic nature of the substituents on both aromatic rings.
Coordination Chemistry and Ligand Complexation
The bifunctional nature of sodium 3-aminophenoxide, possessing both a soft donor site (amino group) and a hard donor site (phenoxide oxygen), makes it an excellent ligand for coordinating with a variety of metal ions. rsisinternational.orgresearchgate.net
Chelation Behavior with Transition Metals
Sodium 3-aminophenoxide can act as a chelating ligand, forming stable complexes with transition metal ions. Chelation involves the formation of a ring structure between the ligand and the metal ion, which enhances the stability of the complex. In this case, both the nitrogen of the amino group and the oxygen of the phenoxide group can coordinate to the same metal center. rsisinternational.org
Studies have shown that 3-aminophenol and its derivatives form complexes with various transition metals, including iron (Fe³⁺), copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). rsisinternational.org For example, 3-aminophenol forms a deep violet complex with Fe³⁺ and a blue-green coordination polymer with Cu²⁺. The formation of these complexes can often be observed by a change in color.
The coordination can lead to the formation of various geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. rsisinternational.org The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties.
Table 1: Examples of Metal Complexes with 3-Aminophenol Derivatives
| Metal Ion | Ligand System | Observed Properties/Complex Geometry |
| Fe³⁺ | 3-Aminophenol | Forms a deep violet complex. |
| Cu²⁺ | 3-Aminophenol | Precipitates as a blue-green coordination polymer. |
| Zn²⁺, Fe²⁺, Ni²⁺ | Schiff base of 3-Aminophenol and Benzaldehyde | Octahedral and tetrahedral geometries suggested. rsisinternational.org |
| Cr³⁺, Mn²⁺, Co²⁺, etc. | Azomethine of 2-acetylferrocene and 3-aminophenol | Formation of stable metal chelates. mdpi.com |
This table is generated based on data from the text for illustrative purposes.
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline structures built from metal ions or clusters linked together by organic ligands. eeer.orgresearchgate.net The ability of sodium 3-aminophenoxide to act as a bridging ligand, coordinating to multiple metal centers, makes it a potential building block for the synthesis of these materials. monash.edu
The synthesis of MOFs and coordination polymers typically involves the reaction of a metal salt with the organic linker under solvothermal or hydrothermal conditions. eeer.org The resulting structures can have high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.
While specific examples of MOFs synthesized directly from "Phenol, 3-amino-, sodium salt" are not prevalent in the provided search results, the use of aminophenol derivatives in the construction of coordination polymers and MOFs is documented. For instance, a two-dimensional copper p-aminophenol metal-organic framework has been synthesized. mdpi.com Research has also been conducted on the assembly of MOF structural units onto a 3-aminophenol-formaldehyde resin surface. researchgate.net The amino group in these structures can serve as a functional site for post-synthetic modification or to enhance properties like CO₂ adsorption. rsc.org The formation of coordination polymers can be a spontaneous process, driven by the coordination bonds between the metal ions and the organic linkers. nih.gov
The characterization of these materials involves techniques such as powder X-ray diffraction (PXRD) to confirm the crystalline structure, infrared spectroscopy (FTIR) to verify the coordination of the ligand to the metal, and thermal gravimetric analysis (TGA) to assess thermal stability. mdpi.comrsc.org
Polymerization Reactions and Oligomerization Pathways
This compound, also known as sodium 3-aminophenoxide, is a bifunctional monomer containing a nucleophilic amino group and a phenoxide group. This structure allows it to participate in various polymerization reactions, primarily through step-growth condensation mechanisms, to form a range of polymers. Its sodium salt form enhances its solubility in certain reaction media and increases the nucleophilicity of the phenolic oxygen.
Condensation polymerization involves the reaction between bifunctional or polyfunctional monomers to form a polymer with the concurrent elimination of a small molecule, such as water. savemyexams.comstudymind.co.uk Due to its two reactive sites—the amino group (-NH₂) and the phenoxide group (-O⁻Na⁺)—sodium 3-aminophenoxide is a valuable precursor in the synthesis of high-performance polymers like polyamides and polyimides.
The amino group can react with carboxylic acid derivatives (like diacid chlorides) to form amide linkages, while the phenoxide group can undergo nucleophilic substitution reactions to form ether linkages. Often, 3-aminophenol is first used to synthesize more complex diamine monomers, which are then polymerized.
Polyimide Synthesis: A common route to polyimides involves a two-step process. titech.ac.jpresearchgate.net First, a diamine monomer is reacted with a dianhydride to form a soluble poly(amic acid) (PAA). titech.ac.jptandfonline.com This PAA is then chemically or thermally treated to induce cyclodehydration (imidization), yielding the final polyimide.
For instance, 3-aminophenol is a key starting material for synthesizing specialized diamine monomers. In one pathway, 3-aminophenol undergoes a nucleophilic substitution reaction with a compound like 1,3-bis(4-fluorobenzoyl)benzene. titech.ac.jp The phenoxide form of 3-aminophenol is crucial for this step, attacking the electrophilic carbon attached to the fluorine atom. The resulting diamine, 1,3-Bis(3-aminophenoxy-4'-benzoyl)benzene (1,3,3'-BABB), can then be polymerized with various aromatic dianhydrides to produce polyimides with desirable thermal stability and mechanical properties. titech.ac.jp
| Dianhydride Monomer | Resulting Polyimide | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) |
| Pyromellitic dianhydride (PMDA) | PI (BABB-PMDA) | 220 °C | 520 °C |
| 4,4'-Oxydiphthalic anhydride (ODPA) | PI (BABB-ODPA) | 180 °C | 530 °C |
| Benzophenonetetracarboxylic dianhydride (BTDA) | PI (BABB-BTDA) | 210 °C | 540 °C |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA) | PI (BABB-s-BPDA) | 215 °C | 535 °C |
Table 1: Properties of polyimides synthesized from a diamine derived from 3-aminophenol (1,3,3'-BABB) and various commercial dianhydrides. Data sourced from a study on thermally stable polyimides. titech.ac.jp
Polyamide Synthesis: Similarly, the amino group of 3-aminophenol or its derivatives can react with diacid chlorides via low-temperature solution polycondensation to form aromatic polyamides (aramids). mdpi.com The resulting polymers often exhibit high thermal stability and good solubility in polar aprotic solvents, properties influenced by the meta-linkage from the 3-aminophenol unit, which imparts flexibility to the polymer chain compared to para-substituted monomers. mdpi.comacs.org The synthesis often employs condensing agents like triphenyl phosphite (B83602) and pyridine in a solvent such as N-methyl-2-pyrrolidone (NMP). acs.orgnih.gov
While less common for this monomer than condensation routes, this compound can undergo polymerization through radical mechanisms, typically via oxidative coupling. This can be initiated either chemically or electrochemically. researchgate.netresearchgate.net This process is a form of chain-growth polymerization, where monomer molecules add sequentially to a growing chain with a reactive radical site. libretexts.org
The polymerization of aminophenol isomers can proceed through the formation of C-O and/or C-N linkages. researchgate.net The mechanism involves three main stages:
Initiation: A radical initiator, such as ammonium (B1175870) peroxydisulfate (B1198043) (APS) in chemical polymerization or an applied potential in electropolymerization, abstracts a hydrogen atom from the -NH₂ or -OH group of the monomer to form a monomer radical. researchgate.netresearchgate.net In the case of 3-aminophenol, oxidation can lead to the formation of a radical cation. researchgate.net
Propagation: The monomer radical attacks another monomer molecule, adding to it and regenerating the radical at the end of the new, larger molecule. This step repeats, rapidly increasing the chain length.
Termination: The growth of a polymer chain is stopped when two propagating radicals combine (recombination) or transfer an atom (disproportionation), resulting in a stable, non-reactive polymer chain. libretexts.orgfujifilm.com
Research on the electropolymerization of 3-aminophenol shows an oxidation peak in the first cycle of cyclic voltammetry, corresponding to the oxidation of the monomer to form radical species that initiate polymerization on the electrode surface. researchgate.net
| Polymerization Method | Initiator / Conditions | Key Finding |
| Chemical Oxidative Polymerization | Ammonium peroxydisulphate (APS) in HCl medium at 0-25 °C | Produces poly(m-aminophenol) with semiconducting properties. researchgate.net |
| Electropolymerization | Cyclic potential scan (200 mV to 1200 mV) in phosphate (B84403) buffer (pH 7.0) | Forms a poly(3-aminophenol) film on a carbon paste electrode via monomer oxidation. researchgate.net |
Table 2: Examples of radical polymerization of 3-aminophenol.
Photochemical and Thermal Degradation Mechanisms in Controlled Environments
The stability of this compound is a critical factor in its application, and its degradation can be induced by energy inputs such as light (photochemical) or heat (thermal).
Photochemical Degradation: In controlled environments, photochemical degradation is initiated by the absorption of photons, typically in the UV range, which elevates the molecule to an excited state. The degradation pathways are influenced by the presence of other substances, particularly oxygen. chalmers.se
Mechanism: Upon absorbing UV light, the aromatic ring and its substituents (-NH₂ and -O⁻) can become the sites of photochemical reactions. The absorbed energy can lead to homolytic cleavage of C-N or C-O bonds, generating radical intermediates. In the presence of oxygen, these radicals can react to form peroxide radicals, leading to a cascade of oxidative degradation reactions. This can result in the breakdown of the aromatic ring and the formation of smaller, oxidized organic molecules. General mechanisms for organic molecules involve the triggering of photochemical reactions that can lead to chromophore bleaching and the formation of recombination sites. chalmers.se
Thermal Degradation: Thermal degradation occurs when the compound is subjected to elevated temperatures, causing molecular bonds to vibrate to the point of rupture. The process is highly dependent on the temperature, atmosphere (inert or oxidative), and presence of catalysts. epri.com When heated to decomposition, 3-aminophenol is known to emit toxic fumes of nitrogen oxides (NOx), indicating the cleavage of the C-N bond and subsequent oxidation. chemicalbook.com
Mechanism in an Inert Atmosphere (Pyrolysis): In the absence of oxygen, heating leads to the cleavage of the weakest bonds first. This typically involves the fragmentation of the molecule into smaller, stable volatile compounds and a solid carbonaceous residue (char). Potential primary fragmentation pathways include deamination (loss of -NH₂) and cleavage of the ether linkage if it's part of a polymer chain.
Mechanism in an Oxidative Atmosphere: In the presence of air or oxygen, thermal degradation is more complex and occurs at lower temperatures. The process involves oxidation reactions that lead to the formation of various oxygenated compounds, including phenols, quinones, and carboxylic acids, and ultimately to the complete combustion products, CO₂, H₂O, and NOx.
Advanced Research Applications and Material Science Integration of Phenol, 3 Amino , Sodium Salt
Precursor in Advanced Organic Electronic Materials Research
The distinct chemical properties of sodium 3-aminophenoxide make it an important monomer for the development of novel organic electronic materials. Its ability to undergo polymerization and form functional thin films is central to its application in this domain.
Monomer Synthesis for Conductive Polymers and Oligomers
Sodium 3-aminophenoxide is the deprotonated, more reactive form of 3-aminophenol (B1664112), which is a key monomer in the synthesis of conductive polymers, particularly polyaminophenols. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows for the formation of polymers with unique properties.
Poly(m-aminophenol) (PmAP), synthesized through the chemical or electrochemical oxidative polymerization of the monomer, is a subject of significant research. Unlike polymers derived from aniline (B41778) alone, PmAP exhibits better processability and solubility in certain solvents, which is a critical advantage for technological applications. The polymerization process can be initiated by oxidants like ammonium (B1175870) persulfate. Copolymers, such as poly(aniline-co-3-aminophenol), have also been synthesized to tailor physicochemical properties like solubility and crystallinity for specific applications.
Table 1: Properties of Polymers Derived from 3-Aminophenol
| Polymer | Synthesis Method | Key Properties | Potential Applications |
|---|---|---|---|
| Poly(m-aminophenol) (PmAP) | Chemical Oxidative Polymerization | Soluble in DMSO, DMF; Forms free-standing films; Semi-conducting nature. | Chemiresistive sensors, functional coatings. |
| Poly(aniline-co-3-aminophenol) | Chemical Oxidative Copolymerization | Improved solubility compared to polyaniline; Tunable electrochemical properties. | Electrochemical applications, conductive materials. |
Development of Functional Coatings and Thin Films for Electronic Devices
The processability of polymers derived from 3-aminophenol is a key factor enabling their use in functional coatings and thin films. These polymers can be dissolved and then deposited onto substrates using techniques like spin coating to create uniform layers essential for electronic devices. For instance, a free-standing film of poly(m-aminophenol) can be cast from a dimethylsulfoxide (DMSO) solution.
These thin films are integral to the fabrication of various electronic components. Their conductivity and electrochemical properties allow them to function as active layers in sensors or as charge-transport layers in other devices. Research has demonstrated the fabrication of thin films from poly(m-aminophenol) nanofibers for use as chemiresistive sensors, for example, in the detection of arsenic ions in water. The ability to form stable and functional thin films is a critical step in translating the properties of the polymer into practical electronic applications.
Integration into Organic Photovoltaic Cells and Organic Light-Emitting Diodes (OLEDs) Research
Conducting polymers are a cornerstone of research into organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where they can serve as charge transport layers, active layers, or transparent electrodes. While direct integration of poly(m-aminophenol) itself is an area of ongoing research, polymers derived from closely related structures have shown significant promise.
For example, a study on magneto-plasmonic nanoparticles coated with poly-m-amino benzene (B151609) sulfonic acid (a derivative of 3-aminophenol) demonstrated an 8.3% enhancement in the power conversion efficiency of organic solar cells when incorporated into the device structure. This highlights the potential of polymers from the aminophenol family to improve the performance of OPVs. The fundamental structure of OLEDs and OPVs relies on a stack of organic semiconductor layers, and materials derived from 3-aminophenol sodium salt are candidates for these layers due to their tailored electronic properties and processability into thin films.
Building Block in the Synthesis of Complex Organic Molecules
The dual functionality of the amino and phenoxide groups in Phenol (B47542), 3-amino-, sodium salt makes it a valuable intermediate for constructing more complex molecular architectures for the pharmaceutical and agrochemical industries.
Intermediates for Advanced Pharmaceutical Synthesis and Lead Compound Development
3-Aminophenol is a significant intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its derivatives are explored for a wide range of therapeutic applications. Recent studies, for instance, have investigated ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a type of programmed cell death, which could be relevant for treating conditions like kidney ischemia-reperfusion injury.
A prominent application of 3-aminophenol is in the synthesis of fluorescent dyes, such as those in the rhodamine family. Rhodamine B, a widely used fluorescent labeling agent in molecular biology and diagnostics, is synthesized through the condensation of 3-(diethylamino)phenol (derived from 3-aminophenol) with phthalic anhydride (B1165640). The high fluorescence of these dyes makes them indispensable tools for imaging and tracking biomolecules, underpinning a significant area of biomedical research and lead compound development. Furthermore, new series of 3-aminophenol derivatives are actively being synthesized and tested for antimicrobial activities.
Table 2: Examples of Pharmaceutical-Related Compounds from 3-Aminophenol
| Compound Class | Specific Example | Synthesis Precursor | Application/Research Area |
|---|---|---|---|
| Fluorescent Dyes | Rhodamine B | 3-(diethylamino)phenol | Biological staining, fluorescence microscopy, diagnostics. |
| Drug Delivery Systems | 3-aminophenol-grafted nanoparticles | 3-Aminophenol | Carrier for sustained drug release (e.g., Famotidine). |
| Bioactive Derivatives | N-acyl/N-aryl aminophenols | 3-Aminophenol | Investigated for antioxidant and antimicrobial properties. |
Precursors for Agrochemical Synthesis and Bio-conjugates Research
The utility of 3-aminophenol and its sodium salt extends to the agrochemical sector. It is recognized as an important intermediate in the preparation of agricultural chemicals. For example, 3-aminophenol is a known environmental transformation product of Phenmedipham, a widely used herbicide, which establishes its relevance within the chemistry of agrochemicals. The reactivity of its functional groups allows it to be incorporated into larger, more complex molecules designed for crop protection.
In the field of bioconjugation, the synthesis of fluorescent tags from 3-aminophenol is a key application. As mentioned previously, the creation of rhodamine dyes is a classic example. These dyes can be functionalized to covalently attach to proteins, nucleic acids, or other biomolecules. This process, known as bioconjugation, allows researchers to "tag" specific molecules within a complex biological system, enabling their visualization and study. This makes precursors like 3-aminophenol foundational to the development of advanced tools for biological and medical research.
Component in the Design of Functional Dyes and Pigments for Research Probes
The bifunctional nature of the 3-aminophenol moiety, derived from its sodium salt, makes it a cornerstone in the synthesis of sophisticated dyes and pigments used as research probes. The amino group acts as a powerful electron-donating group, while the phenoxide provides a highly reactive site for condensation and substitution reactions, enabling the construction of a wide array of chromophoric and fluorophoric systems.
Phenol, 3-amino-, sodium salt is a key intermediate in the synthesis of several classes of fluorophores that are fundamental to advanced spectroscopic applications. The parent compound, 3-aminophenol, is extensively used to build the core structures of coumarins, rhodamines, and other complex dye systems. For instance, in the Pechmann condensation reaction, 3-aminophenol reacts with β-ketoesters to form aminocoumarin scaffolds. mdpi.comncsu.edu These coumarin (B35378) derivatives are known for their significant Stokes shifts and high quantum yields, making them valuable as fluorescent labels and probes.
Furthermore, 3-aminophenol is a critical component in the synthesis of rhodamine and rosamine dyes. raineslab.comnih.gov These dyes are synthesized through acid-catalyzed condensation of 3-aminophenol derivatives with compounds like phthalic anhydride, yielding highly fluorescent xanthene structures. raineslab.com Researchers have also utilized dialkylated 3-aminophenol as a versatile building block to create a panel of "fluorofluorophores"—highly fluorinated fluorescent molecules—spanning the visible spectrum, including coumarins, rhodamines, and oxazines. nih.govacs.org These specialized fluorophores are designed for solubility in fluorous media, enabling multicolor optical microscopy and Förster resonance energy transfer (FRET) analyses in non-traditional solvent systems. nih.govacs.org
The structural versatility of 3-aminophenol allows for the creation of diverse dye architectures with tailored photophysical properties, as demonstrated in the synthesis of pyranoindole congeners and other complex heterocyclic chromophores. mdpi.comacs.org
Table 1: Examples of Fluorophores Synthesized from 3-Aminophenol Derivatives
| Fluorophore Class | Synthetic Route | Key Features | Spectroscopic Properties (Typical Range) | Reference(s) |
|---|---|---|---|---|
| Aminocoumarins | Pechmann Condensation | High quantum yields, large Stokes shifts | λem: 420-525 nm | mdpi.comncsu.edu |
| Rhodamines/Rosamines | Acid-catalyzed Condensation | High molar absorption, photostability | λem: 550-650 nm | raineslab.comrsc.org |
| Fluorofluorophores | Multi-step synthesis | High fluorine content, soluble in fluorous media | Spans visible spectrum | nih.govacs.org |
| Pyranoindoles | Bischler–Möhlau / Pechmann | High quantum yields (up to 89%) | λem: 421-522 nm | mdpi.com |
The inherent reactivity of the 3-aminophenol structure is harnessed to create indicator dyes for chemical sensing. Its derivatives are integral to the design of pH-sensitive fluorophores that operate via mechanisms like photoinduced electron transfer (PET). A series of rosamine-based fluorescent pH sensors have been synthesized by condensing 3-aminophenol derivatives with substituted benzaldehydes. rsc.org In these probes, the phenolic hydroxyl group's protonation state dictates the fluorescence, leading to a protonation-induced "turn-on" of the dye's emission, with pKa values tunable based on the substitution pattern. rsc.org
Similarly, coumarin-based fluorescent indicators synthesized from 3-aminophenol have been developed for monitoring pH in highly alkaline environments (pH 10-13), which is relevant for applications such as corrosion monitoring in concrete. city.ac.uk In the realm of colorimetric indicators, an azo dye synthesized through the diazotization of 3-aminophenol followed by coupling with dimedone has demonstrated pH-responsive behavior, with its UV-Vis absorption spectrum shifting in response to changes in acidity and basicity. researchgate.net
While not a direct redox indicator itself, 3-aminophenol is used to synthesize polymers with redox activity. For example, poly(o-aminophenol) exhibits redox transitions due to the oxidation and reduction of its phenoxazine (B87303) units, a behavior that can be modulated by copolymerization, demonstrating the precursor's role in creating redox-active materials. d-nb.info
Ligand and Catalyst Design in Organic and Organometallic Synthesis
The sodium salt of 3-aminophenol, with its dual amine and phenoxide functionalities, is a valuable precursor for designing specialized ligands and catalysts for organic and organometallic synthesis. The phenoxide group offers a hard oxygen donor site, while the amine provides a softer nitrogen site, allowing for the creation of bidentate ligands capable of coordinating with a variety of metal centers.
Chiral aminophenols are a privileged class of ligands in asymmetric catalysis, and 3-aminophenol serves as a foundational scaffold for their synthesis. These ligands are particularly effective in inducing enantioselectivity in various chemical transformations. For example, chiral aminophenol ligands have been successfully applied in the asymmetric synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor, demonstrating high yield and excellent enantioselectivity. google.com
The utility of these ligands extends to catalyzing reactions such as the enantioselective addition of phenylacetylene (B144264) to aldehydes and the allylation of imines. google.comresearchgate.netbeilstein-journals.org The catalytic cycle often involves the formation of a metal-ligand complex where the chiral environment dictated by the aminophenol ligand directs the stereochemical outcome of the reaction. Advanced research has also demonstrated the use of 3-aminophenol derivatives in the de novo synthesis of inherently chiral macrocycles, such as N3,O-calix nih.govarene nih.govtriazines, through chiral phosphoric acid-catalyzed intramolecular cyclization. rsc.org This highlights the compound's role in constructing complex, stereochemically defined architectures for sophisticated catalytic applications.
This compound is instrumental in the development of heterogeneous catalysts, which are favored in industrial processes due to their ease of separation and recyclability. A prominent strategy involves using 3-aminophenol to create polymeric supports for catalytically active metal nanoparticles. For instance, 3-aminophenol is copolymerized with formaldehyde (B43269) to produce resin microspheres. researchgate.netacs.org These resins, which can be formed around a magnetic core to create core-shell structures, are rich in functional groups that can chelate and immobilize metal nanoparticles, such as gold (Au) or palladium (Pd). researchgate.netnih.gov The resulting materials act as magnetically separable heterogeneous catalysts for reactions like the hydrogenation of 4-nitrophenol (B140041) and Suzuki coupling reactions. researchgate.netnih.gov
Another approach involves the polymerization of 3-aminophenol with other monomers on the surface of materials like graphene oxide (GO) to create ternary nanocomposites. nih.gov These composites have been shown to be effective adsorbents for heavy metal ions like Cu(II), a process reliant on the chemical interactions with the functional groups provided by the polymer. nih.gov Furthermore, 3-aminophenol is used as a nitrogen-containing precursor, along with resorcinol (B1680541) and formaldehyde, in the template-assisted synthesis of nitrogen-doped ordered mesoporous carbons (NOMCs). dtu.dk These high-surface-area materials serve as advanced catalyst supports, where the incorporated nitrogen atoms can enhance the dispersion and activity of the metallic phase.
Table 2: Applications of 3-Aminophenol in Heterogeneous Catalyst Development
| Catalyst System | Synthetic Approach | Metal/Active Phase | Target Application | Reference(s) |
|---|---|---|---|---|
| Magnetic Resin Microspheres | Polymerization of 3-aminophenol/formaldehyde on magnetic cores | Au nanoparticles | Hydrogenation of 4-nitrophenol | researchgate.net |
| Yolk-Shell Nanostructures | Formation of mesoporous carbon shell from 3-aminophenol resin | Pd/Schiff-base complex | Suzuki coupling reaction | nih.gov |
| Graphene Oxide Nanocomposite | In-situ polymerization of 3-aminophenol on GO | N/A (adsorbent) | Removal of Cu(II) ions | nih.gov |
| N-doped Mesoporous Carbon | Template-assisted polymerization with 3-aminophenol | Dispersed active metals | General catalysis | dtu.dk |
Applications in Advanced Separation Science
In the field of advanced separation science, 3-aminophenol, often used interchangeably with its sodium salt in reaction schemes, functions primarily as a derivatization or coupling agent. Its ability to react with specific functional groups to form chromophoric or fluorophoric products is exploited to enhance the detection and quantification of analytes in complex mixtures using techniques like High-Performance Liquid Chromatography (HPLC).
A key application is its use as a derivatizing reagent for aldehydes. For example, 3-aminophenol reacts with acrolein, an α,β-unsaturated aldehyde, to form a stable and highly fluorescent 7-hydroxyquinoline (B1418103) compound. semanticscholar.org This reaction allows for the sensitive detection of low concentrations of acrolein in biological samples via HPLC with fluorescence detection. semanticscholar.org This pre-column derivatization strategy converts a non-fluorescent analyte into one that can be easily detected, significantly lowering the limit of detection.
Additionally, 3-aminophenol is employed as a coupling agent in spectrophotometric methods for determining sulfonamide derivatives. researchgate.net In this method, the sulfonamides are first diazotized and then coupled with 3-aminophenol to produce a stable, orange-yellow colored azo dye. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the sulfonamide, providing a simple and sensitive method for quantification in pharmaceutical preparations. researchgate.net Analytical methods have also been developed for the separation and quantification of 3-aminophenol itself, alongside other related compounds, in commercial products like hair dyes using reversed-phase HPLC. researchgate.net
Functionalization of Stationary Phases for Chromatography
While direct functionalization of stationary phases using "this compound" is not extensively documented in readily available literature, the underlying chemistry of its parent compound, 3-aminophenol, provides a strong basis for its potential in this field. Stationary phases in high-performance liquid chromatography (HPLC) are often modified to enhance selectivity for specific analytes. The amino and hydroxyl groups of 3-aminophenol offer reactive sites for covalent bonding to support materials like silica (B1680970) gel.
Amine-functionalized stationary phases are widely used in chromatography for various applications. These phases can operate in different modes, including normal-phase, reversed-phase, and ion-exchange chromatography. The basic nature of the amino group can interact with acidic analytes, while the aromatic ring can engage in π-π interactions with other aromatic compounds. The presence of the hydroxyl group adds to the polarity and potential for hydrogen bonding.
The separation of aminophenol isomers themselves has been a subject of study, indicating the importance of developing selective stationary phases for such compounds. For instance, HPLC methods have been developed for the simultaneous determination of aminophenol isomers using mixed-mode stationary phases containing both SCX (strong cation exchange) and C18 moieties. This highlights the chromatographic relevance of the functional groups present in 3-aminophenol.
The development of novel stationary phases is a continuous area of research in HPLC. The synthesis of materials like poly(m-aminophenol) suggests the potential for creating polymeric stationary phases. Such a polymer, derived from 3-aminophenol, would present a unique combination of functional groups, potentially offering novel selectivity for a range of analytes. The polymer could be coated onto a support material or used as a monolithic stationary phase.
Development of Chelating Resins and Adsorbents for Specific Ion Capture
A significant area of application for polymers derived from 3-aminophenol is in the development of chelating resins and adsorbents for the capture of specific metal ions from aqueous solutions. The amino and hydroxyl groups on the aromatic ring can act as coordination sites for metal ions, making polymers incorporating this monomer effective for environmental remediation and resource recovery.
3-Aminophenol-Formaldehyde Resins:
Research has demonstrated the efficacy of 3-aminophenol-formaldehyde (APF) resins as adsorbents for heavy metal ions. These polymers are synthesized through the condensation polymerization of 3-aminophenol and formaldehyde. The resulting resin possesses a high density of functional groups that can chelate with metal ions.
Mechanistic studies into the adsorption of heavy metal ions by APF polymer adsorbents reveal that the process is often dependent on pH. At lower pH, the amino groups can be protonated, reducing their ability to coordinate with metal cations. As the pH increases, the amino groups are deprotonated, and the phenolic hydroxyl groups may also deprotonate, enhancing the chelating ability of the resin.
Composite Materials:
To further enhance the adsorption capacity and mechanical properties, 3-aminophenol-based polymers can be incorporated into composite materials. For example, a ternary nanocomposite of poly(m-aminophenol)/3-aminopropyl triethoxysilane/graphene oxide has been fabricated for the efficient removal of Cu(II) from aqueous solutions. In this composite, the poly(m-aminophenol) provides the primary binding sites for the copper ions. The incorporation of graphene oxide provides a high surface area, and the silane (B1218182) acts as a cross-linking agent. The adsorption capacity of such composites can be significantly high, with studies reporting a maximum adsorption capacity of 324.54 mg/g for Cu(II) at 40 °C and pH 7. nih.gov
Analogous Research with Other Isomers:
Studies on other isomers of aminophenol further support the potential of these compounds in creating chelating materials. For instance, Amberlite XAD-2 resin loaded with o-aminophenol has been shown to be effective for the sorption of various metal ions, including Cu(II), Cd(II), Co(II), Ni(II), Zn(II), and Pb(II). The optimal pH for sorption varies depending on the metal ion, but high recovery percentages have been reported.
The data below summarizes the adsorption capacities of various aminophenol-based and other amine-functionalized adsorbents for different heavy metal ions.
| Adsorbent | Target Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Poly(m-aminophenol)/APTES/GO Composite | Cu(II) | 324.54 | 7 | nih.gov |
| Amine-Functionalized Porous Polymer Gels (NUT-21-TETA) | Pb(II) | 1211 | Not Specified | nih.gov |
| Thiol-Functionalized Reduced Graphene Oxides | Pb(II) | 858 | 7 | mdpi.com |
| Amine-Functionalized MCM-41 | Cu(II) | 4.52 | Not Specified | researchgate.net |
Advanced Analytical Methodologies for Research Characterization of Phenol, 3 Amino , Sodium Salt and Its Derivatives
Chromatographic Techniques for Complex Mixture Analysis and Quantification
Chromatography is indispensable for separating 3-aminophenol (B1664112) from its isomers (o- and p-aminophenol), precursors, and reaction byproducts, which often possess similar chemical properties.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-aminophenol. The separation is typically achieved using reversed-phase columns, such as C18, or mixed-mode stationary phases that combine reversed-phase and ion-exchange characteristics for enhanced selectivity. nih.gov The mobile phase usually consists of a buffered aqueous solution (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govipp.pt The pH of the mobile phase is a critical parameter, as it influences the ionization state of the amino and phenolic groups, thereby affecting retention time and peak shape. oup.com
Diode Array Detection (DAD) provides spectral information across a range of UV-visible wavelengths, aiding in peak identification and purity assessment. For instance, a detection wavelength of 285 nm is effective for the simultaneous determination of aminophenol isomers. nih.gov For higher sensitivity and structural confirmation, HPLC is coupled with Mass Spectrometry (MS). LC-MS and LC-MS/MS techniques can achieve very low limits of quantification, down to the nanogram-per-milliliter (ng/mL) level, making them ideal for trace impurity analysis. nih.gov
Table 1: Example HPLC-DAD Parameters for Aminophenol Isomer Separation
| Parameter | Condition |
| Stationary Phase | Mixed-mode Duet SCX/C18 |
| Mobile Phase | Aqueous phosphate buffer (pH 4.85) : Methanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 285 nm |
Data sourced from Badea, I. A., et al. (2013). nih.gov
Phenol (B47542), 3-amino-, sodium salt is a non-volatile compound due to its ionic nature and polar functional groups, making it unsuitable for direct analysis by Gas Chromatography (GC). Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable analogue. jfda-online.com Common derivatization techniques include acylation or silylation, which target the active hydrogen atoms on the amino and hydroxyl groups. researchgate.net Reagents such as acetic anhydride (B1165640) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to form ester and silyl (B83357) ether derivatives, respectively. researchgate.net
Once derivatized, the compound can be readily analyzed by GC-MS. This technique is highly effective for identifying and quantifying volatile byproducts and impurities that may be present in a sample matrix. irjet.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for definitive structural identification based on fragmentation patterns. irjet.netresearchgate.net This method is particularly useful for analyzing reaction mixtures to understand byproduct formation. researchgate.net
Table 2: Common Derivatization Reagents for GC-MS Analysis of Aminophenols
| Reagent Class | Example Reagent | Target Functional Group(s) | Derivative Formed |
| Acylating Agents | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Amine, Phenol | Amide, Ester |
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Phenol | Silyl Amine, Silyl Ether |
Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation mechanism for ionic compounds like 3-aminophenol and its isomers. researchgate.net The separation in CE is based on the differential migration of charged species in an electric field. The charge of 3-aminophenol is highly dependent on the pH of the running buffer due to the pKa values of its amino and phenolic groups. oup.comwikipedia.org By carefully controlling the buffer pH and composition, excellent resolution of the o-, m-, and p-isomers can be achieved in very short analysis times. nih.gov
Different modes of CE, such as Capillary Zone Electrophoresis (CZE), are employed. For instance, a borate (B1201080) buffer at pH 9.5 can effectively separate aminophenol isomers within minutes. nih.gov The high resolving power of CE makes it particularly suitable for analyzing complex mixtures where HPLC might fall short, and its low consumption of reagents and solvents presents a green analytical chemistry advantage. researchgate.net
Table 3: Example Capillary Zone Electrophoresis (CZE) Conditions for Aminophenol Separation
| Parameter | Condition |
| Capillary | Fused-silica, 57 cm length |
| Running Buffer | 50 mM Borate Buffer (pH 9.5) |
| Applied Voltage | 18 kV |
| Detection | UV at 214 nm or 254 nm |
| Analysis Time | < 4 minutes |
Data adapted from research on acetaminophen (B1664979) and p-aminophenol separation. nih.govmst.edu
Spectrophotometric Techniques for Reaction Monitoring and Product Quantification
Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness, making them well-suited for routine quantification and for monitoring the progress of chemical reactions in real-time.
UV-Vis spectrophotometry can be used for the quantitative analysis of 3-aminophenol. In solution, the compound exhibits characteristic absorbance in the ultraviolet region. However, for enhanced sensitivity and to avoid interference from other absorbing species, a derivatization reaction is often performed to produce a highly colored product that absorbs in the visible region. A common approach is through an azo coupling reaction, where diazotized benzidine (B372746) or another suitable amine reacts with 3-aminophenol in an alkaline solution to form a stable, colored azo dye. doaj.orgresearchgate.net The resulting complex can be measured at its wavelength of maximum absorbance (λmax), for example, at 462 nm. doaj.orgugm.ac.id
This method obeys the Beer-Lambert law over a specific concentration range, allowing for accurate quantification. doaj.orgnih.gov Furthermore, by continuously monitoring the absorbance of a reactant or product at a specific wavelength, UV-Vis spectrophotometry serves as a powerful tool for studying reaction kinetics, allowing researchers to determine reaction rates and mechanisms. nih.gov
Table 4: Spectrophotometric Determination of 3-Aminophenol via Azo Coupling
| Parameter | Value |
| Coupling Reagent | Benzidine |
| Resulting Complex | Red-colored Azo Dye |
| λmax | 462 nm |
| Linear Range | 5–14 µg/mL |
| Molar Absorptivity | 3.545 × 10³ L·mol⁻¹·cm⁻¹ |
Data sourced from Imran, A. M., et al. (2024). doaj.org
Fluorescence spectrophotometry is an exceptionally sensitive technique used for trace-level analysis. While 3-aminophenol itself may exhibit some native fluorescence, its primary significance in this context is as a key building block for the synthesis of various highly fluorescent dyes, such as rhodamines. wikipedia.orgnih.govmdpi.com The reaction of 3-aminophenol with other reagents can yield derivatives with high quantum yields and significant Stokes shifts, which are desirable properties for fluorescent probes. mdpi.com
The luminescent properties of these derivatives can be studied to understand their photophysical behavior, including excitation and emission spectra, quantum yields, and solvatochromism. researchgate.netresearchgate.net By converting 3-aminophenol to a fluorescent derivative, analysts can achieve extremely low detection limits, making this technique suitable for applications requiring high sensitivity, such as environmental monitoring or impurity analysis in high-purity materials. nih.gov
Table 5: Photophysical Properties of a Pyranoindole Derivative Synthesized from 3-Aminophenol
| Property | Value |
| Compound Class | Pyrano[3,2-f] and [2,3-g]indoles |
| Excitation Wavelength Range | Varies by specific derivative and solvent |
| Emission Wavelength Range | Varies by specific derivative and solvent |
| Quantum Yields (ΦF) | 30–89% |
| Stokes Shift | 9,000–15,000 cm⁻¹ |
Data sourced from Pokhodylo, N., et al. (2021). mdpi.com
Electrochemical Methods for Real-Time Reaction Monitoring and Redox Characterization
Electrochemical methods are powerful analytical techniques for the real-time monitoring of chemical reactions and the characterization of redox-active molecules like Phenol, 3-amino-, sodium salt. These methods offer high sensitivity, selectivity, and temporal resolution, making them invaluable tools in research for understanding reaction kinetics, mechanisms, and for quantitative analysis.
Cyclic Voltammetry for Redox Potentials and Reaction Mechanisms
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of a species in solution. It involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The potential is swept in a triangular waveform, cycling between a set upper and lower limit. The resulting plot of current versus potential is known as a cyclic voltammogram, which provides a wealth of information about the analyte's electrochemical behavior.
The oxidation and reduction of 3-aminophenol, the parent compound of this compound, exhibit distinct behaviors at the electrode surface. The amino (-NH₂) and hydroxyl (-OH) groups on the benzene (B151609) ring are the primary functional groups that participate in the redox reactions. The electrochemical oxidation of 3-aminophenol is influenced by factors such as the pH of the electrolyte solution and the electrode material.
In acidic solutions, the oxidation of 3-aminophenol can proceed through a multi-step mechanism. The process may begin with the protonation of the amino group, followed by an electron transfer to form intermediate radicals. These radicals can then undergo further reactions. The electrochemical behavior of 3-aminophenol is also characterized by its two pKa values, 4.37 and 9.82, indicating its amphoteric nature. The species undergoing oxidation is dependent on the pH of the solution. Below a pH of 4.37, the monovalent cation (formed by the protonation of the amino group) is predominant. Between pH 5 and 9, the neutral species is the primary form. Above a pH of 9.82, the monovalent anion (formed by the deprotonation of the hydroxyl group) prevails.
Studies have shown that the oxidation of 3-aminophenol can lead to the formation of a polymer film on the electrode surface, which is evidenced by a rapid decrease in current in subsequent cyclic voltammograms. This polymerization suggests that dimerization and further reactions occur following the initial oxidation step. The oxidation potentials for 3-aminophenol are generally lower than those for similar compounds like 3-aminobenzyl alcohol under similar pH conditions. In one study, the first cycle of the cyclic voltammogram for the electropolymerization of 3-aminophenol in a phosphate buffer solution (pH = 7.0) showed a sharp oxidation peak at 400 mV.
Table 1: Redox Potentials of 3-Aminophenol Derivatives from Cyclic Voltammetry Studies
| Compound | Electrode | pH | Onset Potential (V vs. Ag/AgCl) | Peak Potential (V vs. Ag/AgCl) | Reference |
| 3-Aminophenol | Gold | Basic | ~0 | - | |
| 3-Aminobenzyl alcohol | Gold | Acidic | 0.6 | 0.75 | |
| 3-Aminophenol | Carbon Paste | 7.0 | - | 0.4 |
Note: The data presented is based on studies of 3-aminophenol, the parent compound to this compound.
Amperometry and Potentiometry for Quantitative Analysis
Amperometry and potentiometry are electrochemical techniques well-suited for the quantitative analysis of electroactive species.
Amperometry measures the electric current resulting from an electrochemical reaction at a constant applied potential. The current is directly proportional to the concentration of the analyte, making it a highly sensitive method for detection. Amperometric sensors have been developed for the determination of various phenolic compounds. For instance, a laccase immobilized platinum electrode has been used for the amperometric detection of catechol and o-aminophenol derivatives. While this study did not specifically analyze 3-aminophenol, it demonstrates the applicability of the technique for related compounds. The sensitivity of these sensors can be influenced by the structure of the substrate. In another example, high-performance liquid chromatography with amperometric detection (HPLC-EC) has been used for the determination of 4-aminophenol, an isomer of 3-aminophenol.
Potentiometry , on the other hand, measures the potential difference between two electrodes in the absence of a significant current flow. This technique is governed by the Nernst equation, where the potential is logarithmically related to the concentration of the analyte. Potentiometric sensors, particularly ion-selective electrodes (ISEs), offer high sensitivity and selectivity for detecting low concentrations of analytes. The sensitivity of these sensors is influenced by factors such as the surface area and material of the sensing electrode. While specific potentiometric sensors for "this compound" are not detailed in the provided search results, the principles of potentiometry suggest its potential for the quantitative determination of this compound, likely by targeting the sodium ion or through the development of a specific ionophore for the 3-aminophenolate anion.
Table 2: Performance Characteristics of Amperometric Sensors for Aminophenol Derivatives
| Analyte | Sensor Type | Linear Range (µM) | Detection Limit | Sensitivity | Reference |
| 2-Amino-4-chlorophenol | Laccase immobilized Pt electrode | 0.2 - 15 | 70 nM | 237 nA/µM | |
| Acetaminophen and p-aminophenol | Miniaturized CE with carbon disk electrode | up to 1000 | 0.59 - 1.4 µM | - | |
| N-methyl-p-aminophenol sulfate | Graphene oxide/CeNbO₄ modified GCE | - | 10 nM | 10.97 µA µM⁻¹ cm⁻² |
Note: The data presented is for derivatives and isomers of 3-aminophenol and demonstrates the capabilities of amperometric techniques for quantitative analysis of related compounds.
Future Research Directions and Emerging Paradigms for Phenol, 3 Amino , Sodium Salt
Exploitation in Novel Catalytic Systems and Cascade Reactions
The future exploitation of Phenol (B47542), 3-amino-, sodium salt in catalysis is anticipated to leverage the compound's dual functional groups. The phenoxide oxygen and the amino nitrogen can act as potent ligands for transition metals, forming stable complexes that can serve as catalysts. Research into o-aminophenol-based ligands has demonstrated their capacity to facilitate a range of catalytic reactions, including bioinspired alcohol oxidation and C-H amination. derpharmachemica.com The electron-donating nature of the phenoxide in sodium 3-aminophenoxide could enhance the catalytic activity of the metal center in such complexes.
Future research could focus on designing catalysts where the aminophenoxide ligand is not merely a spectator but an active participant in the catalytic cycle, potentially through redox activity. derpharmachemica.com This "redox non-innocence" is a key area in modern catalyst design. Furthermore, the strategic placement of the amino and phenoxide groups in the meta position could enable unique reactivity in cascade reactions, where the compound facilitates multiple sequential transformations in a single pot, leading to more efficient and sustainable chemical syntheses. The development of chiral versions of these aminophenoxide-metal complexes could also open avenues in asymmetric catalysis.
Integration into Supramolecular Assemblies and Nanomaterials
Supramolecular chemistry, which focuses on non-covalent interactions, presents a fertile ground for the application of Phenol, 3-amino-, sodium salt. supramolecularevans.comwikipedia.org The parent compound, 3-aminophenol (B1664112), is known to participate in complex hydrogen-bonding networks, forming specific structural motifs or "supramolecular synthons". acs.orgnih.gov The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the phenoxide oxygen) allows for the programmed self-assembly of molecules into higher-order structures.
Future investigations are likely to explore how the sodium salt can be used as a building block for functional nanomaterials. By coordinating the sodium ion or by participating in hydrogen bonding, the molecule could direct the formation of nanotubes, vesicles, or gels. These supramolecular assemblies could find applications in drug delivery, where the material encapsulates a therapeutic agent, or in the creation of "smart" materials that respond to external stimuli like pH or light. The interplay between the ionic nature of the sodium salt and the hydrogen-bonding capabilities of the aminophenol moiety is a key area for future exploration in designing complex, functional materials. acs.org
Advanced Computational Modeling for Predictive Reactivity and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the behavior of molecules and materials, thereby guiding experimental work. nih.gov DFT studies on aminophenol isomers have already provided insights into their stability, reactivity, and electronic properties. researchgate.netresearchgate.netrjpn.org Such studies have indicated that the 3-aminophenol isomer is the most stable among its counterparts, a factor that influences its reactivity. researchgate.net
The next frontier for computational modeling will involve simulating the specific properties and reactivity of this compound. Researchers can use DFT to:
Predict the geometric and electronic structures of its metal complexes for catalysis.
Model its interaction with other molecules to understand and design supramolecular assemblies.
Simulate its behavior at the electrode-electrolyte interface for energy storage applications.
Calculate its binding affinity with target analytes for sensor design.
These computational studies will accelerate the discovery of new applications by allowing for the in silico screening of properties and the rational design of materials with desired functions, saving significant time and resources in the laboratory. nih.govacs.org
| Computational Method | Predicted Property for Aminophenols | Relevance for Sodium 3-aminophenoxide |
| Density Functional Theory (DFT) | Stability, Ionization Potential, Bond Dissociation Energy researchgate.net | Predicts reactivity in catalytic and polymerization reactions. |
| Frontier Molecular Orbital (FMO) Analysis | Electron donating/accepting ability (HOMO/LUMO levels) nih.gov | Guides design for electronic materials and sensors. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of hydrogen bonding and non-covalent interactions | Elucidates mechanisms of self-assembly into nanomaterials. |
Development of Bio-inspired and Environmentally Benign Synthetic Pathways
The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, aiming to reduce waste and energy consumption. rsc.org Future research will likely focus on developing more sustainable methods for producing and utilizing this compound. This includes exploring bio-inspired synthesis routes, potentially starting from renewable feedstocks. For instance, researchers are investigating pathways to synthesize aminophenols from biomass-derived molecules like hydroquinone, which can be obtained from lignin. digitellinc.comacs.org
Moreover, bio-inspired polymerization is an emerging field where natural processes guide the synthesis of complex polymers. researchgate.netfrontiersin.org The structure of sodium 3-aminophenoxide is reminiscent of tyrosine, an amino acid, suggesting its potential use as a monomer in the bio-inspired synthesis of novel polymers with unique properties, such as melanin-like materials with free-radical-scavenging capabilities. researchgate.net These approaches not only offer environmental benefits but can also lead to materials with enhanced biocompatibility for biomedical applications. rsc.orgresearchgate.net
Role in Advanced Materials for Energy Storage and Conversion Research
The demand for better energy storage solutions, such as batteries and supercapacitors, is driving research into new electrode and electrolyte materials. The aromatic and functional nature of aminophenol derivatives makes them interesting candidates for this field. The electropolymerization of aminophenols can create conductive polymer films on electrode surfaces. researchgate.net These films can store charge through redox reactions, making them suitable for supercapacitor applications.
For this compound, several future research avenues exist:
Polymer Synthesis: It can be used as a monomer or a precursor to synthesize redox-active polymers. For instance, it has been used to create novel ferrocene-based epoxy resins, which have applications in materials science and potentially as burning rate catalysts. researchgate.netresearchgate.net
Electrolyte Additive: The sodium salt could be investigated as an additive in sodium-ion batteries, a promising alternative to lithium-ion technology. Its function could be to improve the stability of the solid-electrolyte interphase (SEI) layer on the anode, enhancing battery life and performance.
Functional Coatings: Polymers derived from sodium 3-aminophenoxide could be used to coat electrode materials, improving their conductivity and preventing degradation during charge-discharge cycles.
Research in this area will focus on tuning the electrochemical properties of materials derived from this compound to achieve higher energy and power densities.
Exploration in New Frontiers of Analytical Chemistry and Sensing Technologies
Electrochemical sensors offer a sensitive, rapid, and cost-effective way to detect a wide range of chemical and biological molecules. The electroactive nature of the aminophenol group makes it an excellent component for such sensors. Polymers of aminophenol isomers have been successfully used to modify electrodes for the detection of important analytes like dopamine (B1211576) and norepinephrine. mdpi.comnih.gov
Future research on this compound in sensing technologies will likely involve its use as a monomer to create molecularly imprinted polymers (MIPs). mdpi.comresearchgate.net MIPs are "plastic antibodies" that have recognition sites designed for a specific target molecule. nih.gov By electropolymerizing a film from sodium 3-aminophenoxide in the presence of a target analyte, a sensor with high selectivity and sensitivity can be created. The deprotonated phenoxide group could enhance the polymerization process and the binding interactions within the imprinted cavity. Potential targets for such sensors are vast, including environmental pollutants, biomarkers for diseases, and toxins in food. nih.govrsc.orgresearchgate.net
Q & A
Q. How does the sodium salt form of 3-aminophenol enhance solubility and reactivity in aqueous solutions compared to the free phenol form?
The sodium salt of 3-aminophenol exhibits increased water solubility due to its ionic nature, enabling homogeneous participation in aqueous-phase reactions. This property is critical for applications like diazonium salt formation, where the compound must dissolve fully to react with nitrous acid (generated from sodium nitrite in acidic conditions). The free phenol form, being less polar, may require organic solvents, complicating reaction setups .
Q. What are the acid-base properties of 3-aminophenol sodium salt, and how do they influence its role in pH-dependent reactions?
The sodium salt exists in a deprotonated state (phenolate ion), making it a weak base. This characteristic allows it to act as a nucleophile in coupling reactions, such as forming azo dyes with diazonium salts. The pH must be carefully controlled (e.g., acidic conditions at 0–5°C) to stabilize reactive intermediates and avoid premature decomposition .
Q. What is the mechanism of salt formation between 3-aminophenol and sodium hydroxide, and how does this impact experimental design?
The reaction involves deprotonation of the phenolic –OH group by NaOH, forming a sodium phenolate salt. This step is essential for improving solubility in aqueous media, which is necessary for reactions like spectrophotometric analysis. Researchers must ensure stoichiometric equivalence and avoid excess base to prevent side reactions .
Advanced Research Questions
Q. How can the diazonium coupling reaction involving 3-aminophenol sodium salt be optimized for sensitive spectrophotometric drug quantification?
Key parameters include:
- Temperature control (0–5°C): Prevents diazonium salt degradation .
- Acid concentration (HCl): Stabilizes the diazonium intermediate .
- Coupling pH: Neutral to slightly alkaline conditions favor electrophilic substitution with 3-aminophenol .
- Reaction time: Extended incubation (10–15 min) ensures complete complex formation, measurable at λmax 441 nm .
Q. What methodological validations are required when using 3-aminophenol sodium salt in quantitative spectrophotometric assays?
The method must be validated per ICH guidelines, including:
- Precision: Calculate %RSD for repeatability (same-day) and intermediate precision (inter-day) using triplicate measurements (e.g., 3000 ng/mL famciclovir, %RSD <2%) .
- Linearity: Verify absorbance-concentration correlation (e.g., 1000–5000 ng/mL range, R² >0.995) .
- Specificity: Confirm no interference from excipients or degradation products via forced degradation studies .
Q. How can researchers address variability in metal-complexation studies involving 3-aminophenol sodium salt?
The sodium salt can form complexes with transition metals (e.g., Fe³⁺, Cu²⁺), which are useful for authenticity testing or catalytic applications. To mitigate variability:
Q. What strategies resolve contradictions in reported optimal reaction conditions for 3-aminophenol sodium salt-based assays?
Conflicting data on parameters like pH or temperature may arise from differences in reagent purity or instrumentation. Solutions include:
- Systematic robustness testing: Vary one parameter at a time (e.g., pH ±0.5 units) while monitoring absorbance stability .
- Cross-validation: Compare results with orthogonal methods (e.g., HPLC) to confirm accuracy .
Methodological Tables
Table 1: Precision Data for Spectrophotometric Analysis Using 3-Aminophenol Sodium Salt (Adapted from )
| Parameter | Concentration (ng/mL) | %RSD |
|---|---|---|
| Repeatability | 3000 | 1.2 |
| Intra-day | 3000 | 1.8 |
| Inter-day | 3000 | 2.1 |
Table 2: Optimal Reaction Conditions for Diazonium Coupling (Adapted from )
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 10–15 min |
| λmax | 441 nm |
| pH | 1.5–2.5 (diazotization), 6.5–7.5 (coupling) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
